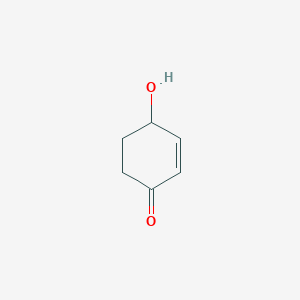
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of cisplatin, a widely used chemotherapy drug, and has shown promising results in preclinical studies.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves several steps. Typically, the process begins with the preparation of 3-(4-Chlorophenyl)propane-1,2-diamine, which is then reacted with a platinum(2+) source, such as platinum(II) chloride, under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands, such as amines or phosphines.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydroxylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving platinum-based compounds.
Biology: The compound has been studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of platinum-resistant ovarian cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in cell division and survival, making it effective against certain types of cancer.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride is unique compared to other platinum-based compounds due to its specific chemical structure and properties. Similar compounds include:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different chemical structure.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to different pharmacokinetics and side effects.
Oxaliplatin: A third-generation platinum-based drug used in the treatment of colorectal cancer, with a distinct chemical structure and mechanism of action.
Properties
IUPAC Name |
3-(4-chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.2ClH.Pt/c10-8-3-1-7(2-4-8)5-9(12)6-11;;;/h1-4,9H,5-6,11-12H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCTCLLAAJBGR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)N)Cl.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909767 |
Source


|
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105856-39-1 |
Source


|
| Record name | D 17872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105856391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
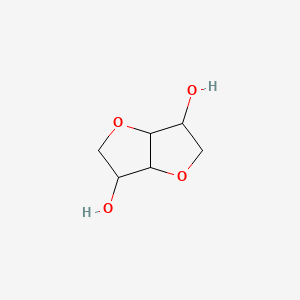
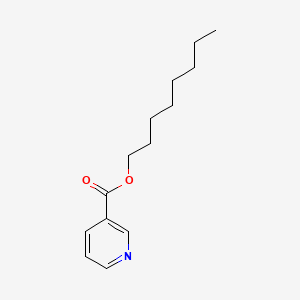
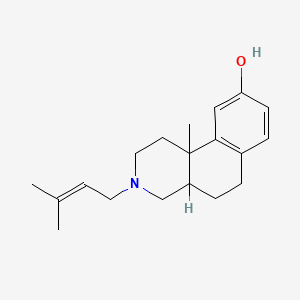
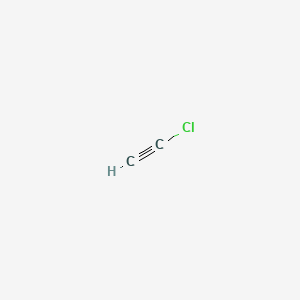
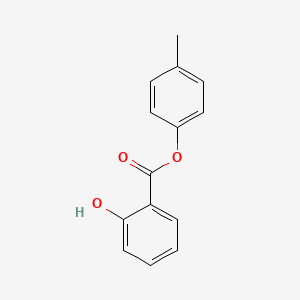
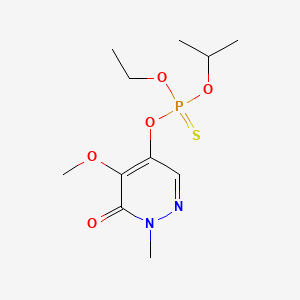
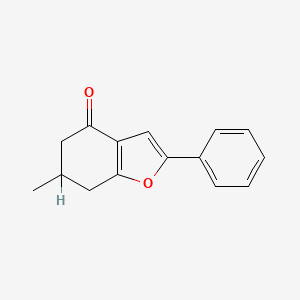
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
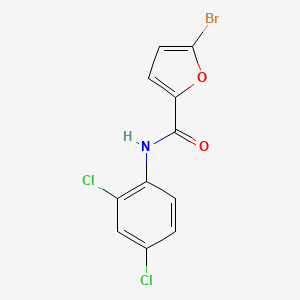
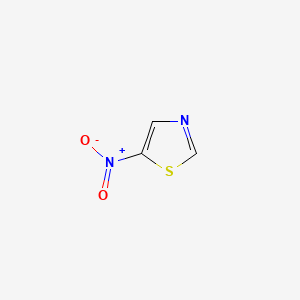
![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)
